molecular formula C25H26F2N8O4S2 B3325957 Inupadenant CAS No. 2246607-08-7

Inupadenant

Katalognummer B3325957
CAS-Nummer: 2246607-08-7
Molekulargewicht: 604.7 g/mol
InChI-Schlüssel: QYCCLUSYHJXDEX-RWYGWLOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inupadenant, also known as EOS-850, is an orally active and highly selective A2A receptor antagonist . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is being used in a new formulation study in patients with cancer .


Molecular Structure Analysis

The molecular formula of this compound is C25H26F2N8O4S2 . Its molecular weight is 604.65 . The exact mass is 604.15 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to yellow color . It has a molecular weight of 604.65 and a molecular formula of C25H26F2N8O4S2 .

Wissenschaftliche Forschungsanwendungen

Immunotherapy in Cancer Treatment

Inupadenant (EOS-850) has been studied in the context of cancer immunotherapy. Tumors often produce high levels of extracellular adenosine, which can suppress anti-tumor immune responses. This compound acts as a potent and highly selective antagonist of the A2A receptor, which is predominantly expressed on tumor-infiltrating immune cells. By blocking these receptors, this compound can reverse the immunosuppressive effect of adenosine in the tumor microenvironment. A Phase 1 trial demonstrated that this compound was generally well-tolerated and showed initial evidence of clinical benefit, including durable partial responses in patients who had exhausted standard treatment options. This trial also suggested the A2A receptor as a potential biomarker for clinical benefit from this compound treatment (Buisseret et al., 2021).

Combination Therapy in Lung Cancer

This compound has been evaluated in combination with chemotherapy for treating metastatic non-small cell lung cancer (mNSCLC) that progressed on immunotherapy. The accumulation of adenosine in the tumor microenvironment (TME) can mediate immune suppression, and this compound's role in inhibiting the A2A receptor could potentially reverse this immunosuppression. A randomized Phase 2 study, A2A-005, aimed to assess the efficacy of this compound in combination with carboplatin and pemetrexed as a second-line therapy in adult patients with nonsquamous mNSCLC post-immunotherapy. This study's success could address a significant unmet need in this patient population and potentially offer new therapeutic options (O'Brien et al., 2022).

Wirkmechanismus

Inupadenant acts by targeting the adenosine A2A receptor (A2AR), a primary receptor on immune cells. Activation of this receptor by adenosine suppresses innate and adaptive immune cell responses, leading to inhibition of antitumor responses . This compound, by being an antagonist, blocks this activation, potentially allowing the immune system to better target and destroy cancer cells .

Safety and Hazards

Inupadenant is currently in clinical trials, and its safety is being assessed. A phase I clinical study is assessing the safety, tolerability, pharmacokinetics, and food-effect of this compound in participants with advanced solid tumors .

Zukünftige Richtungen

Inupadenant is currently in the early stages of clinical development. Based on promising Phase 1/2a data, further evaluation of this compound in combination with pembrolizumab and in combination with chemotherapy in Phase 1b/2 studies is planned . The focus will initially be on patients with castrate-resistant prostate cancer, anti-PD-1-resistant melanoma, and triple-negative breast cancer .

Eigenschaften

IUPAC Name

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCCLUSYHJXDEX-RWYGWLOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2246607-08-7
Record name Inupadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INUPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inupadenant
Reactant of Route 2
Reactant of Route 2
Inupadenant
Reactant of Route 3
Reactant of Route 3
Inupadenant
Reactant of Route 4
Reactant of Route 4
Inupadenant
Reactant of Route 5
Reactant of Route 5
Inupadenant
Reactant of Route 6
Reactant of Route 6
Inupadenant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.